3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
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Overview
Description
3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 4-fluorobenzyl bromide in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 3-{[(2,6-Dichlorobenzyl)sulfanyl]}-4-methyl-4H-1,2,4-triazole
- 3-{[(3,4-Dichlorobenzyl)sulfanyl]}-4-methyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole stands out due to the presence of both chlorophenyl and fluorophenyl groups. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14ClFN4S |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H14ClFN4S/c18-13-3-1-2-12(10-13)11-24-17-21-20-16-22(8-9-23(16)17)15-6-4-14(19)5-7-15/h1-7,10H,8-9,11H2 |
InChI Key |
GMBFUGOPKPXFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC(=CC=C3)Cl)N1C4=CC=C(C=C4)F |
Origin of Product |
United States |
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